ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Overview
Description
Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate is a synthetic compound known for its unique structure and potential applications across various fields. Its complex molecular configuration suggests significant versatility, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate typically involves multi-step processes:
Formation of the thieno[2,3-c]pyrazole core: : This can be achieved by cyclizing appropriate precursors under conditions such as the use of strong acids or bases, elevated temperatures, and sometimes specific catalysts.
Functional Group Interconversion: : Introduction of the trifluoromethyl group and the 1-methyl substitution usually involves selective reagents like trifluoromethylating agents and methylating agents respectively.
Formation of the Piperidinecarboxylate Moiety: : This involves nucleophilic substitution reactions where piperidine acts as a nucleophile, reacting with a carbonyl-containing intermediate.
Industrial Production Methods
In an industrial setting, large-scale synthesis would require optimized conditions to maximize yield and purity. This could involve continuous flow reactors for precise control of reaction parameters and automated systems for reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: : Reductive conditions can lead to the formation of less complex analogs by breaking specific bonds within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, leading to a wide array of functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophiles like amines or thiols, and electrophiles such as alkyl halides under conditions like base or acid catalysis.
Major Products Formed
The reactions typically yield various intermediates and derivatives that can be further explored for different applications in scientific research.
Scientific Research Applications
Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate has shown potential in various research fields:
Chemistry: : As a building block in organic synthesis and studying reaction mechanisms.
Biology: : Possible applications in biochemical studies due to its structural complexity.
Medicine: : Investigated for potential therapeutic properties, particularly in designing new pharmaceutical agents.
Industry: : Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, thereby influencing various biochemical pathways. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, potentially making it a more effective agent in pharmacological applications.
Comparison with Similar Compounds
Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate can be compared to other similar compounds such as:
Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate: : Lacks the thieno ring, affecting its reactivity and applications.
Ethyl 1-{[1-ethyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate: : Contains an ethyl group instead of a methyl group, altering its physical and chemical properties.
That's a comprehensive look at this fascinating compound! What piques your interest the most about it?
Properties
IUPAC Name |
ethyl 1-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-3-25-15(24)9-4-6-22(7-5-9)13(23)11-8-10-12(16(17,18)19)20-21(2)14(10)26-11/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNFFUQEHHUQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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